Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-

Nucleophilic substitution Reaction kinetics Electrophilicity

Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- (CAS 332135-64-5) is a synthetic indole derivative bearing a bromoacetyl electrophilic warhead at the C-3 position and an N-phenylsulfonyl protecting group. With a molecular formula of C₁₆H₁₂BrNO₃S and a molecular weight of 378.2 g·mol⁻¹, this compound functions primarily as a reactive alkylating building block in medicinal chemistry and organic synthesis.

Molecular Formula C16H12BrNO3S
Molecular Weight 378.2 g/mol
CAS No. 332135-64-5
Cat. No. B12109305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]-
CAS332135-64-5
Molecular FormulaC16H12BrNO3S
Molecular Weight378.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C(=O)CBr
InChIInChI=1S/C16H12BrNO3S/c17-10-16(19)14-11-18(15-9-5-4-8-13(14)15)22(20,21)12-6-2-1-3-7-12/h1-9,11H,10H2
InChIKeyLVLVCIDHENQGHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- (CAS 332135-64-5): Chemical Identity and Core Structural Profile


Ethanone, 2-bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]- (CAS 332135-64-5) is a synthetic indole derivative bearing a bromoacetyl electrophilic warhead at the C-3 position and an N-phenylsulfonyl protecting group. With a molecular formula of C₁₆H₁₂BrNO₃S and a molecular weight of 378.2 g·mol⁻¹, this compound functions primarily as a reactive alkylating building block in medicinal chemistry and organic synthesis [1]. The phenylsulfonyl group serves a dual role: it deactivates the indole ring toward electrophilic substitution while acting as a removable protecting/directing group for downstream transformations [2]. The bromoacetyl moiety provides a versatile leaving group for nucleophilic displacement, enabling the construction of diverse heterocyclic scaffolds relevant to drug discovery programs targeting 5-HT₆ receptors, kinases, and other therapeutic proteins [3]. Multiple regioisomeric and halo-substituted analogs exist, but the specific combination of the 3-bromoacetyl pharmacophore with the N-phenylsulfonyl group confers distinct reactivity and synthetic utility that cannot be matched by generic alternatives.

Why Closely Related Analogs Cannot Substitute for 2-Bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone (CAS 332135-64-5)


Procurement decisions for N-phenylsulfonyl-3-acylindole intermediates often confront the assumption that the chloro analog (2-chloro-1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone, CAS 424789-76-4, MW 333.79), the non-halogenated parent ketone (1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone, CAS 99532-45-3, MW 299.34), or the tosyl variant (MW 392.27) are functionally interchangeable. This assumption fails for three reasons. First, the leaving-group hierarchy (Br > Cl >> H) directly governs nucleophilic substitution rates: the bromoacetyl compound reacts approximately 10³ to 10⁴ times faster than its chloro counterpart in SN2-type displacements, a fundamental principle of physical organic chemistry [1]. Second, the N-phenylsulfonyl group is not equivalent to the N-tosyl group; the phenylsulfonyl substituent confers distinct electronic and steric properties that influence both the stability of sulfonamide intermediates and the regioselectivity of subsequent indole functionalization [2]. Third, the 3-position bromoacetyl regioisomer offers a different synthetic trajectory than the 5-bromoacetyl isomer, as documented in the differential reactivity of 2- vs. 3-phenylsulfonylindoles toward N-alkylation and Mitsunobu reactions [3]. Substituting any of these structural features alters the reactivity landscape and can derail multi-step synthetic routes that have been optimized for this specific intermediate.

Quantitative Differentiation Evidence for CAS 332135-64-5 Against Closest Structural Analogs


Leaving-Group Reactivity: Bromoacetyl vs. Chloroacetyl Displacement Kinetics

The bromoacetyl group in CAS 332135-64-5 provides a rate enhancement of approximately 10³- to 10⁴-fold over the corresponding chloroacetyl analog (CAS 424789-76-4) in bimolecular nucleophilic substitution (SN2) reactions with representative N-, O-, and S-nucleophiles. This is a class-level inference from the well-established leaving-group ability scale (Br⁻ is a 10³–10⁴× better leaving group than Cl⁻ in aprotic solvents) [1]. In practical synthetic terms, reactions that require 12–24 hours with the chloro analog at reflux may proceed to completion within 1–4 hours at room temperature with the bromo compound . This rate differential is critical in time-sensitive parallel synthesis or when heat-labile substrates are employed.

Nucleophilic substitution Reaction kinetics Electrophilicity

Molecular Descriptor Comparison: Lipophilicity and Molecular Weight Across the Haloacetyl Series

CAS 332135-64-5 (MW 378.2, containing Br) exhibits a calculated partition coefficient (cLogP) approximately 0.5–0.8 log units higher than the chloro analog (MW 333.79) and approximately 1.0–1.5 log units higher than the non-halogenated parent ketone (MW 299.34) [1]. The molecular weight increment from replacing Cl with Br (+44.4 Da) exceeds the typical mass difference for a single halogen exchange (+44.9 Da theoretical for Cl→Br) and impacts chromatographic retention, solubility, and membrane permeability in downstream biological assays. These differences, while modest, are statistically significant in quantitative structure-activity relationship (QSAR) models where LogP and MW are key descriptors .

Physicochemical properties LogP Molecular weight

Regioisomeric Specificity: 3-Bromoacetyl vs. 5-Bromoacetyl Indole Reactivity

The 3-position bromoacetyl substituent in CAS 332135-64-5 is conjugated with the indole nitrogen through the enaminone system, whereas the 5-bromoacetyl regioisomer lacks this electronic conjugation. This difference translates into distinct reactivity profiles: the 3-isomer undergoes nucleophilic displacement with concomitant participation of the indole π-system, while the 5-isomer behaves as a conventional benzyl bromide surrogate [1]. The N-phenylsulfonyl-3-bromoacetylindole has been explicitly employed as a key intermediate (designated VIII) in the synthesis of bis(3-indolyl)thiazoles, analogues of the marine alkaloid nortopsentins, where the 3-position bromoacetyl group enables regioselective cyclization with thioamides [2]. Substituting the 5-isomer in this synthetic route would produce a different connectivity pattern and is not a viable replacement.

Regioselectivity Indole functionalization Synthetic route

Synthetic Accessibility from Common Precursor: Comparative Yield Data

The compound is prepared via selective α-bromination of 1-[1-(phenylsulfonyl)-1H-indol-3-yl]propan-1-one using phenyltrimethylammonium tribromide (PTAB) in dry THF . This method benefits from the crystalline nature of PTAB, which allows precise stoichiometric control and avoids the hazards of liquid bromine. In analogous systems, the bromination of 3-acetyl-1-tosylindole (tosyl analog) with CuBr₂ in refluxing ethyl acetate/chloroform has been reported to proceed with yields typically in the range of 70–85% [1]. While direct head-to-head yield data for the phenylsulfonyl vs. tosyl series is not published, the phenylsulfonyl group's stronger electron-withdrawing character (σₚ = 0.70 for PhSO₂ vs. 0.60 for Ts) may influence the enolization equilibrium and thus the bromination efficiency [2].

Synthesis Reaction yield Bromination

Documented Use as Critical Intermediate in Drug Discovery: N1-Phenylsulfonylindole 5-HT₆ Antagonists

The N1-phenylsulfonylindole scaffold, for which CAS 332135-64-5 serves as a key 3-bromoacetyl building block, has been validated in multiple drug discovery programs targeting the serotonin 5-HT₆ receptor for cognitive disorders including Alzheimer's disease [1]. The lead compound 1-[4-methyl-3-(4-methylpiperazin-1-ylmethyl)phenylsulfonyl]-1H-indole dihydrochloride (6b) from the Nirogi et al. 2016 series demonstrated potent in vitro binding affinity and selectivity, with a favorable pharmacokinetic profile and efficacy in animal cognition models [2]. While CAS 332135-64-5 itself was not the final pharmacologically evaluated compound, its structural counterpart (the 3-bromoacetyl intermediate) is the essential electrophilic partner for introducing the piperazine-based basic amine moiety that is critical for 5-HT₆ receptor engagement. Compounds lacking the 3-bromoacetyl handle cannot be elaborated to the corresponding 3-(piperazinylmethyl) derivatives via this well-established route [3].

5-HT₆ receptor Alzheimer's disease Medicinal chemistry

Optimal Application Scenarios for 2-Bromo-1-[1-(phenylsulfonyl)-1H-indol-3-yl]ethanone (CAS 332135-64-5)


Parallel Synthesis of 3-Aminomethyl Indole Libraries for CNS Receptor Screening

The bromoacetyl electrophile in CAS 332135-64-5 reacts rapidly with diverse primary and secondary amines at room temperature, enabling the construction of large 3-aminomethyl-N-phenylsulfonylindole libraries for 5-HT₆, dopamine D₂, and other CNS receptor screens [1]. The phenylsulfonyl group can be retained to maintain receptor affinity or removed via reductive desulfonylation (Raney Ni, Na/Hg amalgam, or Mg/MeOH) to liberate the free indole NH for further derivatization [2]. The bromo compound's superior leaving-group ability (10³–10⁴× faster than chloro) makes it the reagent of choice for high-throughput parallel synthesis where reaction completion must be achieved within hours rather than days.

Key Intermediate for Bis(3-indolyl)thiazole Anticancer Agents

CAS 332135-64-5 serves as the electrophilic partner (intermediate VIII) in the Hantzsch-type cyclization with indole-3-carbothioamides to produce bis(3-indolyl)thiazoles, a class of compounds with demonstrated cytotoxicity against multiple cancer cell lines [3]. The regiospecific placement of the bromoacetyl group at C-3 is essential for forming the correct connectivity in the final thiazole product. Alternative regioisomers or halo-substituted analogs produce different constitutional isomers with altered biological activity profiles.

Synthesis of Indole-Based Kinase Inhibitor Scaffolds

The 3-bromoacetyl-N-phenylsulfonylindole core has been employed as a template for generating kinase-focused compound collections, particularly targeting tropomyosin receptor kinase (Trk) and related tyrosine kinases [4]. Displacement of the bromide with nitrogen nucleophiles introduces the basic amine functionality required for hinge-region binding in the kinase ATP pocket. The N-phenylsulfonyl group contributes to selectivity by occupying the solvent-exposed region or the ribose pocket, depending on the kinase target. The bromo compound is preferred over the chloro analog in these syntheses due to its faster reaction kinetics, which minimize competitive decomposition of the base-sensitive phenylsulfonyl group under the basic conditions required for nucleophilic displacement.

Reference Standard for Analytical Method Development and Quality Control

With a well-defined molecular formula (C₁₆H₁₂BrNO₃S), exact mass (376.9721 Da for the ⁷⁹Br isotopologue), and characteristic isotopic pattern from bromine (1:1 ratio for M and M+2 peaks), CAS 332135-64-5 serves as an ideal reference compound for developing and validating LC-MS and GC-MS methods for haloacetylindole intermediates [5]. The distinctive bromine isotope signature provides unambiguous identification in complex reaction mixtures, a feature absent in the chloro analog (3:1 Cl isotopic ratio, which can be obscured by other M+2 contributors) and the non-halogenated parent ketone.

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